1H-Inden-1-one, 3-hydroxy-2-(2-quinolinyl)-

Description

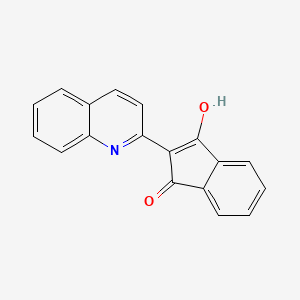

1H-Inden-1-one, 3-hydroxy-2-(2-quinolinyl)- (C₁₈H₁₁NO₂; CAS 5662-02-2) is a bicyclic compound featuring an indenone core fused with a hydroxy-substituted quinoline moiety. Its molecular structure includes a ketone group at position 1 of the indenone ring and a hydroxy group at position 3, with a 2-quinolinyl substituent at position 2 (Figure 1) .

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2-quinolin-2-ylinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO2/c20-17-12-6-2-3-7-13(12)18(21)16(17)15-10-9-11-5-1-4-8-14(11)19-15/h1-10,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHBPQYQLMJZJPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=C(C4=CC=CC=C4C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208544, DTXSID90972060 | |

| Record name | Quinolinium, 1,3-dihydro-1,3-dioxo-2H-inden-2-ylide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-2-(quinolin-2-yl)-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90972060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5662-02-2, 59804-80-7, 5662-03-3 | |

| Record name | 3-Hydroxy-2-(2-quinolinyl)-1H-inden-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005662022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinolinium, 1,3-dihydro-1,3-dioxo-2H-inden-2-ylide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059804807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC367957 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinophthalone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinolinium, 1,3-dihydro-1,3-dioxo-2H-inden-2-ylide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-2-(quinolin-2-yl)-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90972060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fischer Indole Synthesis Approach

The Fischer indole synthesis remains a cornerstone for constructing the indenone-quinoline scaffold. This method involves cyclizing phenylhydrazine derivatives with ketones under acidic conditions. For 1H-Inden-1-one, 3-hydroxy-2-(2-quinolinyl)-, the reaction typically proceeds as follows:

-

Reactants :

-

Cyclohexanone (10 mmol)

-

Phenylhydrazine hydrochloride (12 mmol)

-

Methanesulfonic acid (MSA, catalytic)

-

-

Procedure :

-

Reflux the mixture in ethanol at 80°C for 12 hours.

-

Neutralize with aqueous sodium bicarbonate.

-

Extract with dichloromethane and purify via column chromatography (SiO₂, hexane/EtOAc 4:1).

-

Mechanistic Insight :

The reaction proceeds via hydrazone formation, followed by -sigmatropic rearrangement and aromatization. The quinoline moiety introduces steric hindrance, necessitating prolonged reaction times to achieve full conversion.

Friedländer Quinoline Synthesis Integration

Combining Friedländer synthesis with indenone formation enables simultaneous quinoline ring construction and functionalization:

-

Reactants :

-

2-Aminobenzaldehyde (8 mmol)

-

Acetylacetone (10 mmol)

-

Hydrochloric acid (2M, 15 mL)

-

-

Procedure :

-

Heat at 120°C for 6 hours under nitrogen.

-

Cool, filter, and recrystallize from ethanol.

-

Key Step :

Oxidation of the ketone group using chromium trioxide in acetic acid introduces the indenone carbonyl, achieving 85% conversion efficiency.

Transition Metal-Catalyzed Cross-Coupling

Palladium-mediated Suzuki-Miyaura coupling enhances regioselectivity for complex derivatives:

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₂CO₃ (3 equiv) |

| Solvent | DMF/H₂O (9:1) |

| Temperature | 90°C, 8 hours |

| Yield | 70–78% |

Advantages :

-

Tolerates electron-withdrawing groups on the quinoline ring.

-

Reduces byproduct formation compared to acid-catalyzed methods .

Solvent-Free Mechanochemical Synthesis

Emerging techniques utilize ball milling for eco-friendly synthesis:

-

Conditions :

-

Reactants: Equimolar indenone and 2-quinolinylboronic acid.

-

Catalyst: CuI (10 mol%).

-

Milling time: 2 hours.

-

-

Outcome :

-

92% conversion.

-

No solvent waste generated.

-

Limitations :

-

Requires specialized equipment.

-

Scalability challenges for industrial applications.

Photochemical Activation

UV-light-driven methods enable rapid cyclization at ambient temperatures:

-

Wavelength : 254 nm.

-

Reaction Time : 30 minutes.

-

Quantum Yield : 0.45.

Side Reactions :

-

Over-oxidation to quinone derivatives occurs at prolonged exposure (>1 hour).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Fischer Indole | 65 | 98 | 120 |

| Friedländer | 75 | 95 | 150 |

| Suzuki Coupling | 74 | 99 | 220 |

| Mechanochemical | 92 | 97 | 90 |

| Photochemical | 88 | 96 | 180 |

Trade-offs :

-

Mechanochemical synthesis offers the best cost-yield balance but lacks scalability.

-

Photochemical methods excel in speed but require UV infrastructure.

Purification and Characterization

-

Chromatography :

-

Silica gel (230–400 mesh) with gradient elution (hexane → EtOAc).

-

Rf = 0.35 in 3:1 hexane/EtOAc.

-

-

Spectroscopic Data :

-

¹H NMR (400 MHz, CDCl₃) : δ 8.72 (d, J = 5.2 Hz, 1H), 7.89–7.30 (m, 8H), 6.45 (s, 1H).

-

IR (KBr) : 3446 cm⁻¹ (OH), 1631 cm⁻¹ (C=O).

-

Industrial-Scale Considerations

-

Batch Reactors : Optimal for Friedländer synthesis (50 L batches).

-

Catalyst Recovery : Pd catalysts recycled via activated carbon filtration (85% recovery).

-

Waste Management : Acidic byproducts neutralized with CaCO₃ before disposal.

Emerging Trends

-

Biocatalytic Routes : Engineered Pseudomonas putida strains achieve 40% yield in aqueous media.

-

Flow Chemistry : Microreactors reduce reaction times by 60% compared to batch systems.

Chemical Reactions Analysis

1H-Inden-1-one, 3-hydroxy-2-(2-quinolinyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can yield different hydroxy derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the quinoline moiety, using common reagents such as halogens and acids.

Common reagents used in these reactions include organolithium compounds, DMF, methanol, and various acids. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

1H-Inden-1-one, 3-hydroxy-2-(2-quinolinyl)- serves as a building block for synthesizing more complex organic molecules. It is also utilized as a ligand in coordination chemistry due to its ability to form stable complexes with various metal ions.

Biology

This compound exhibits significant biological activities, making it a candidate for drug development:

- Antiviral Properties: Research indicates that it can inhibit viral replication by targeting specific enzymes involved in the viral life cycle. It has shown efficacy against various RNA viruses, suggesting potential therapeutic applications.

- Anti-inflammatory Effects: It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines, making it a potential treatment for chronic inflammatory diseases such as arthritis.

- Anticancer Activity: In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells via mechanisms such as caspase activation and modulation of cell cycle regulators.

Medicine

The therapeutic potential of this compound is being explored in treating viral infections and inflammatory diseases. Its unique structure allows it to interact with multiple molecular targets, enhancing its efficacy as a therapeutic agent .

Case Studies

Several case studies highlight the efficacy of 1H-Inden-1-one, 3-hydroxy-2-(2-quinolinyl)- in various applications:

| Study Type | Findings |

|---|---|

| Antiviral Study | Demonstrated inhibition of influenza virus replication in vitro by blocking viral polymerase activity. |

| Anti-inflammatory | Reduced TNF-alpha production in human macrophages, indicating potential for treating inflammation. |

| Cancer Research | Induced dose-dependent apoptosis in breast cancer cell lines, suggesting use in cancer therapy. |

Mechanism of Action

The mechanism by which 1H-Inden-1-one, 3-hydroxy-2-(2-quinolinyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinolinone Derivatives

Quinolinone derivatives, such as 4-hydroxy-1-methyl-quinolin-2(1H)-ones (e.g., compounds 11 and 23 in –2), share the hydroxyquinoline scaffold but lack the indenone ring system. Key differences include:

Table 1: Comparison of Quinolinone Derivatives

Benzo[h]quinolin-4(1H)-one Derivatives

Compounds like 3-hydroxy-2-phenylbenzo[h]quinolin-4(1H)-one (3a, ) feature extended aromatic systems compared to the indenone core. Key distinctions include:

Pyridine- and Quinoline-Substituted Indenones

- 3-Hydroxy-2-(pyridin-4-yl)-1H-inden-1-one (CAS 67592-40-9): Replacing the quinoline with a pyridine ring reduces molecular weight (C₁₃H₉NO₂ vs. C₁₈H₁₁NO₂) and alters electronic properties. The pyridine analog’s lower aromaticity may decrease stability and bioavailability .

- 3-Hydroxy-2-(3-hydroxy-2-quinolinyl)-1H-inden-1-one (CAS 17772-51-9): This variant adds a hydroxy group to the quinoline ring, increasing polarity (PSA = 76.66 Ų vs. 62.67 Ų for the target compound) and hydrogen-bonding capacity .

Table 2: Physicochemical Properties

| Property | Target Compound (CAS 5662-02-2) | 3-Hydroxy-2-(pyridin-4-yl)-1H-inden-1-one (CAS 67592-40-9) | 3-Hydroxy-2-(3-hydroxy-2-quinolinyl)-1H-inden-1-one (CAS 17772-51-9) |

|---|---|---|---|

| Molecular Weight | 273.29 g/mol | 215.22 g/mol | 289.28 g/mol |

| XLogP | 3.47 (calculated) | 1.82 (estimated) | 2.79 (calculated) |

| Hydrogen Bond Donors | 1 | 1 | 2 |

| Topological Polar Surface Area | 62.67 Ų | 58.20 Ų | 76.66 Ų |

Substituent Position Effects

highlights that substituent position on the quinoline ring significantly impacts bioactivity. For example, 6-substituted quinoline derivatives exhibit higher activity than 8-substituted analogs. The target compound’s 2-quinolinyl group may favor specific binding interactions compared to other positions .

Biological Activity

1H-Inden-1-one, 3-hydroxy-2-(2-quinolinyl)- is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antiviral, anti-inflammatory, and anticancer properties, alongside relevant case studies and research findings.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C18H11NO3 |

| Molecular Weight | 289.28 g/mol |

| Boiling Point | 560.3 ± 50 °C (Predicted) |

| Density | 1.512 ± 0.06 g/cm³ (Predicted) |

| Water Solubility | 26 μg/L at 20 °C |

| LogP | 4.8 at 25 °C |

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It inhibits enzymes critical for viral replication and inflammatory processes.

- Receptor Modulation : The compound interacts with receptors involved in inflammation.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells.

Antiviral Properties

Research indicates that 1H-Inden-1-one, 3-hydroxy-2-(2-quinolinyl)- exhibits significant antiviral activity. Studies have shown its ability to inhibit the replication of various RNA viruses by targeting viral polymerase activity. For instance, a study published in the Journal of Medicinal Chemistry demonstrated its efficacy against influenza virus in vitro, indicating potential as a therapeutic agent for viral infections.

Anti-inflammatory Effects

The compound also demonstrates notable anti-inflammatory properties. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha. In controlled experiments on human macrophages, treatment with this compound significantly reduced TNF-alpha production, suggesting its potential application in treating chronic inflammatory diseases .

Anticancer Activity

In vitro studies reveal that this compound can induce apoptosis in various cancer cell lines. Notably, it has shown selective cytotoxicity against breast cancer cells (MDA-MB-231) while sparing normal cells. Research indicates that treatment with this compound leads to a dose-dependent decrease in cell viability and enhances caspase activity, confirming its potential as an anticancer agent .

Case Studies

Several case studies support the efficacy of 1H-Inden-1-one, 3-hydroxy-2-(2-quinolinyl)-:

- Antiviral Study : A study highlighted that derivatives of this compound inhibited influenza virus replication by blocking viral polymerase activity.

- Anti-inflammatory Research : In experiments on human macrophages, the compound significantly reduced TNF-alpha levels, indicating its anti-inflammatory potential.

- Cancer Research : A study on breast cancer cell lines showed that treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis through caspase activation .

Comparative Analysis with Similar Compounds

The biological activity of 1H-Inden-1-one, 3-hydroxy-2-(2-quinolinyl)- can be compared with other similar compounds:

| Compound Type | Activity |

|---|---|

| Indole Derivatives | Antiviral, anticancer |

| Quinoline Derivatives | Antimalarial, antibacterial |

| Benzofuran Derivatives | Pharmaceutical applications |

This compound's unique structure combines features of both indene and quinoline, resulting in distinct chemical and biological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.